Ethanone, 2-(2-imidazolidinylidene)-1-phenyl-
CAS No.: 64944-80-5
Cat. No.: VC21329810
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64944-80-5 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 2-imidazolidin-2-ylidene-1-phenylethanone |
| Standard InChI | InChI=1S/C11H12N2O/c14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12-13H,6-7H2 |
| Standard InChI Key | STMPGMKENCNIFM-UHFFFAOYSA-N |
| SMILES | C1CNC(=CC(=O)C2=CC=CC=C2)N1 |
| Canonical SMILES | C1CNC(=CC(=O)C2=CC=CC=C2)N1 |
Introduction
Chemical Structure and Properties
Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- is identified by the CAS number 64944-80-5. It has a molecular formula of C11H12N2O with a molecular weight of 188.23 g/mol. The compound features a unique structural arrangement where an imidazolidinylidene group is connected to a phenyl ring through an ethanone bridge. This specific arrangement contributes to its distinct chemical behavior and potential biological activities.
The compound belongs to the broader class of imidazolidine derivatives, which are known for their diverse biological activities and applications in organic synthesis and medicinal chemistry. The presence of both the imidazolidinylidene group and the phenyl ring confers specific reactivity patterns to the molecule, making it an interesting subject for chemical research and potential pharmaceutical applications.
Structural Characteristics
The structural characteristics of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- are defined by the imidazolidinylidene group, which is a five-membered heterocyclic ring containing two nitrogen atoms. This ring is connected to the phenyl ring through an ethanone (acetyl) bridge. This unique structural arrangement contributes to the compound's chemical reactivity and potential biological activities.
Synthesis and Preparation Methods
The synthesis of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- typically involves the reaction of imidazolidine derivatives with phenyl-substituted ethanones. This process requires controlled conditions and may utilize catalysts to enhance yield and purity. The specific conditions for these reactions vary based on the desired outcome and the nature of the substituents involved.
Laboratory Synthesis
In laboratory settings, the synthesis may involve multiple steps to ensure high purity and yield. The reaction typically begins with the preparation of the imidazolidine component, followed by its coupling with a phenyl-substituted ethanone under appropriate conditions. Catalysts such as transition metal complexes or strong bases may be employed to facilitate the formation of the carbon-carbon bond between the imidazolidine and the ethanone components.
Purification Techniques
After synthesis, the compound typically undergoes purification processes such as recrystallization, column chromatography, or other suitable techniques to remove impurities and obtain the pure compound. These purification steps are crucial for obtaining high-quality samples for research and potential applications in medicinal chemistry or other fields.
Chemical Reactions and Transformations
Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- can undergo various chemical reactions due to the functional groups present in its structure. These reactions are important for modifying the compound's structure and exploring its potential applications in organic synthesis and medicinal chemistry.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly at the ethanone functional group. These reactions can lead to the formation of carboxylic acid derivatives or other oxidized products, depending on the oxidizing agents used and the reaction conditions.
Nucleophilic Substitution Reactions
Due to the presence of the ethanone group, the compound can participate in nucleophilic substitution reactions. These reactions can be used to introduce various functional groups into the molecule, expanding its structural diversity and potential applications.
Reactions Involving the Imidazolidinylidene Group
The imidazolidinylidene group in the compound can participate in various reactions characteristic of nitrogen-containing heterocycles. These may include alkylation, acylation, or other transformations that modify the heterocyclic ring system. Such reactions are valuable for creating structural analogs with potentially enhanced or altered biological activities.
Biological Activity and Applications
Imidazolidine derivatives, including Ethanone, 2-(2-imidazolidinylidene)-1-phenyl-, are studied for their potential biological activities. These compounds have shown various pharmacological properties that make them valuable candidates for drug discovery and development.
Antimicrobial Activity
Many imidazolidine derivatives have demonstrated antimicrobial activity against various pathogens. While specific data on the antimicrobial activity of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- is limited, its structural features suggest potential activity in this area, meriting further investigation.
Applications in Medicinal Chemistry
The unique structure of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- makes it an interesting scaffold for medicinal chemistry research. Modifications of its structure could lead to the development of new compounds with enhanced biological activities or improved pharmacokinetic properties.
Characterization Techniques
To comprehensively characterize Ethanone, 2-(2-imidazolidinylidene)-1-phenyl-, various analytical techniques are employed. These methods provide detailed information about the compound's structure, purity, and physical properties.
Spectroscopic Methods
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to characterize the compound. IR spectroscopy can identify functional groups such as the carbonyl (C=O) in the ethanone bridge, while NMR provides detailed information about the hydrogen and carbon atoms in the molecule. Mass spectrometry helps determine the molecular weight and fragmentation pattern of the compound.
Chromatographic Analysis
Chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are valuable for assessing the purity of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- and separating it from impurities or structural analogs. These techniques are particularly important in the quality control of synthesized compounds.
X-ray Crystallography
X-ray crystallography provides detailed information about the three-dimensional structure of the compound in its crystalline state. This technique is valuable for confirming the structural arrangement of the imidazolidinylidene group, the ethanone bridge, and the phenyl ring, and for understanding the compound's molecular packing and intermolecular interactions.
Comparison with Related Compounds
Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- belongs to a family of structurally related compounds that share similar core structures but differ in specific substituents or functional groups. Comparing these compounds provides valuable insights into structure-activity relationships and the impact of structural modifications on chemical and biological properties.
Comparison with 1-[2-(1H-imidazol-1-yl)phenyl]ethanone
1-[2-(1H-imidazol-1-yl)phenyl]ethanone (CAS: 20513-61-5) differs from Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- in the nature of the heterocyclic ring, featuring an imidazole instead of an imidazolidine. This structural difference affects the compound's electronic properties, reactivity, and potential biological activities .
Data Table: Comparison of Structural Analogs
Research Challenges and Future Directions
Despite the potential applications of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- in various fields, there are several research challenges and opportunities for future investigations.
Synthesis Optimization
Optimizing the synthesis of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- to improve yield, purity, and sustainability remains an important research direction. This includes exploring alternative synthetic routes, developing more efficient catalysts, and applying green chemistry principles to reduce environmental impact.
Structure-Activity Relationship Studies
Comprehensive structure-activity relationship (SAR) studies are needed to understand how modifications to the basic structure of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- affect its biological activities. Such studies would guide the rational design of new derivatives with enhanced properties for specific applications.
Mechanism of Action Studies
For compounds showing promising biological activities, understanding the molecular mechanisms of action is crucial. Future research should focus on identifying the biological targets of Ethanone, 2-(2-imidazolidinylidene)-1-phenyl- and its derivatives, and elucidating how they interact with these targets to exert their effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume